Cas no 885520-00-3 (4-Amino-6-chloro-3-iodo (1H)indazole)

4-Amino-6-chloro-3-iodo (1H)indazole is a halogenated indazole derivative with significant utility in pharmaceutical and agrochemical research. Its structural features, including the amino, chloro, and iodo substituents, make it a versatile intermediate for synthesizing biologically active compounds, particularly in the development of kinase inhibitors and antimicrobial agents. The presence of both electron-donating (amino) and electron-withdrawing (chloro, iodo) groups enhances its reactivity in cross-coupling and nucleophilic substitution reactions. This compound is valued for its high purity and stability, ensuring reliable performance in complex synthetic pathways. Its well-defined molecular structure also facilitates precise modifications for targeted applications in medicinal chemistry and material science.
4-Amino-6-chloro-3-iodo (1H)indazole structure
885520-00-3 structure
Product Name:4-Amino-6-chloro-3-iodo (1H)indazole
CAS No:885520-00-3
MF:C7H5ClIN3
MW:293.492172002792
CID:840485
PubChem ID:24728283
Update Time:2025-05-21

4-Amino-6-chloro-3-iodo (1H)indazole Chemical and Physical Properties

Names and Identifiers

    • 6-Chloro-3-iodo-1H-indazol-4-amine
    • 4-Amino-6-chloro-3-iodo (1H)indazole
    • DTXSID40646325
    • 6-chloro-3-iodo-2H-indazol-4-amine
    • AKOS016003935
    • CS-0371052
    • 885520-00-3
    • DB-333416
    • MDL: MFCD07781692
    • Inchi: 1S/C7H5ClIN3/c8-3-1-4(10)6-5(2-3)11-12-7(6)9/h1-2H,10H2,(H,11,12)
    • InChI Key: GTSHXCCZFBQTBM-UHFFFAOYSA-N
    • SMILES: IC1=C2C(=CC(=CC2=NN1)Cl)N

Computed Properties

  • Exact Mass: 292.92167g/mol
  • Monoisotopic Mass: 292.92167g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 180
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 54.7Ų

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Additional information on 4-Amino-6-chloro-3-iodo (1H)indazole

4-Amino-6-chloro-3-iodo (1H)indazole: A Comprehensive Overview

4-Amino-6-chloro-3-iodo (1H)indazole, also known by its CAS Registry Number CAS No. 885520-00-3, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the indazole family, which is a bicyclic structure consisting of a benzene ring fused with an imidazole ring. The presence of amino, chloro, and iodo substituents at specific positions on the indazole framework imparts unique chemical and biological properties to this molecule.

The synthesis of 4-Amino-6-chloro-3-iodo (1H)indazole typically involves multi-step organic reactions, often starting from simpler precursors such as o-phenylenediamine or indole derivatives. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes for its preparation. For instance, researchers have explored the use of transition metal catalysts to facilitate coupling reactions, thereby improving yield and purity. These developments underscore the importance of sustainable practices in modern chemical synthesis.

In terms of applications, 4-Amino-6-chloro-3-iodo (1H)indazole has shown promise in various domains. In pharmacology, it has been investigated as a potential lead compound for drug discovery, particularly in the development of anti-cancer agents. Studies have demonstrated that this compound exhibits selective cytotoxicity against certain cancer cell lines, suggesting its potential as a chemotherapeutic agent. Additionally, its ability to modulate key cellular pathways makes it a valuable tool in understanding disease mechanisms.

The electronic properties of 4-Amino-6-chloro-3-iodo (1H)indazole also make it an interesting candidate for applications in materials science. Its conjugated π-system and functional substituents contribute to unique optical and electronic characteristics, which could be harnessed in the development of advanced materials such as organic semiconductors or light-emitting diodes (OLEDs). Recent research has focused on optimizing its structure to enhance these properties further, paving the way for innovative technological applications.

From a toxicological perspective, understanding the safety profile of 4-Amino-6-chloro-3-iodo (1H)indazole is crucial for its safe handling and application. Preclinical studies have been conducted to assess its acute and chronic toxicity, as well as its potential for genotoxicity and carcinogenicity. These studies are essential for regulatory compliance and ensuring that this compound meets safety standards before being used in therapeutic or industrial settings.

In conclusion, 4-Amino-6-chloro-3-iodo (1H)indazole represents a versatile compound with diverse applications across multiple scientific disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and application development, positions it as a valuable asset in both academic research and industrial innovation. As research continues to uncover new insights into its properties and potential uses, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological progress.

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